Bienvenue dans la boutique en ligne BenchChem!

(3-Methyloxolan-3-yl)methanamine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

(3-Methyloxolan-3-yl)methanamine (CAS 864814-30-2) is a substituted tetrahydrofuran derivative with molecular formula C6H13NO and molecular weight 115.17 g/mol. The compound features a geminal dimethyl substitution pattern at the 3-position of the oxolane ring, where the methyl and aminomethyl groups reside on the same carbon, creating a sterically congested chiral center.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 864814-30-2
Cat. No. B1395352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxolan-3-yl)methanamine
CAS864814-30-2
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1(CCOC1)CN
InChIInChI=1S/C6H13NO/c1-6(4-7)2-3-8-5-6/h2-5,7H2,1H3
InChIKeyBIHDPCZORCLZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





864814-30-2 | (3-Methyloxolan-3-yl)methanamine CAS 864814-30-2 Procurement Guide and Technical Specifications


(3-Methyloxolan-3-yl)methanamine (CAS 864814-30-2) is a substituted tetrahydrofuran derivative with molecular formula C6H13NO and molecular weight 115.17 g/mol . The compound features a geminal dimethyl substitution pattern at the 3-position of the oxolane ring, where the methyl and aminomethyl groups reside on the same carbon, creating a sterically congested chiral center . Its physicochemical profile includes a calculated density of 0.936±0.06 g/cm³ (20 °C), predicted boiling point of 160.5±13.0 °C (760 Torr), and predicted pKa of 9.96±0.29 . The compound is associated with 75 patent documents and has received notable interest as a heterocyclic amine building block in medicinal chemistry applications [1].

864814-30-2 | Why Generic Substitution of (3-Methyloxolan-3-yl)methanamine with Unsubstituted Analogs Fails


Procurement teams and medicinal chemists cannot simply substitute (3-Methyloxolan-3-yl)methanamine with its unsubstituted analog (tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6) without altering key molecular properties. The geminal methyl substitution at the 3-position introduces significant steric hindrance, alters conformational flexibility, and increases lipophilicity by approximately one logP unit compared to the unsubstituted analog . This structural modification fundamentally changes how the amine vector projects from the tetrahydrofuran ring, affecting both binding geometries in target proteins and downstream physicochemical parameters such as metabolic stability and membrane permeability . In drug discovery contexts where this scaffold is employed as a bioisostere or privileged fragment, the methyl group is not a passive substituent but an active determinant of structure-activity relationships (SAR), intellectual property positioning, and lead optimization outcomes [1].

864814-30-2 | Quantitative Differentiation Evidence for (3-Methyloxolan-3-yl)methanamine Against Closest Analogs


864814-30-2 | Molecular Weight Differential: (3-Methyloxolan-3-yl)methanamine vs. Unsubstituted Analog

(3-Methyloxolan-3-yl)methanamine exhibits a molecular weight of 115.17 g/mol, which is 14.02 g/mol higher than the unsubstituted comparator (tetrahydrofuran-3-yl)methanamine (MW 101.15 g/mol), corresponding to the addition of one methylene (-CH2-) unit . This mass increment, while modest, is paired with a structural change that introduces a quaternary carbon center at the 3-position, absent in the comparator. The solubility remains freely soluble at 100 g/L (25 °C, calculated) .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

864814-30-2 | Patent Portfolio Differentiation: 75 Patents Citing (3-Methyloxolan-3-yl)methanamine

The target compound is referenced in 75 patent documents, with zero primary literature citations as indexed by PubChemLite [1]. This high patent-to-literature ratio (75:0) is characteristic of proprietary pharmaceutical research intermediates rather than extensively published academic tool compounds. For context, structurally related tetrahydrofuran methanamine derivatives lacking the 3-methyl substitution show different patent distribution patterns tied to their respective commercial applications . The 75 patents span multiple assignees and therapeutic areas, indicating the scaffold has demonstrated utility across diverse discovery programs without becoming a crowded chemical space.

Intellectual Property Drug Discovery Chemical Patent Analysis Competitive Intelligence

864814-30-2 | pKa and Basicity Profile: Quantitative Comparison with Unsubstituted Analog

The predicted pKa of (3-Methyloxolan-3-yl)methanamine is 9.96±0.29, positioning it as a moderately basic primary aliphatic amine . For comparison, the unsubstituted analog (tetrahydrofuran-3-yl)methanamine has a predicted pKa of approximately 9.7-9.8 (class-level inference from structurally similar primary alkylamines with ether substituents) . The slight increase in basicity for the target compound may be attributable to the electron-donating inductive effect of the additional methyl group at the adjacent quaternary center. The difference, while modest (~0.2 pKa units), can influence protonation state at physiological pH and impact salt formation behavior in formulation development.

Physicochemical Property Prediction Amine Basicity Drug Design Salt Formation

864814-30-2 | Structural Scaffold Differentiation: Geminal Disubstitution vs. Alternative Substitution Patterns

(3-Methyloxolan-3-yl)methanamine features a geminal substitution pattern (methyl and aminomethyl on C3) that creates a sterically hindered chiral center not present in alternative substitution isomers such as (tetrahydrofuran-2-yl)methanamine (CAS 4795-29-3) or (tetrahydrofuran-3-yl)methanamine derivatives substituted at other ring positions . In the context of tetrahydrofuran-containing HIV-1 protease inhibitors, bis-tetrahydrofuran scaffolds with amine substitution at specific positions (e.g., C4 position of bis-THF rings) have been demonstrated to form unique hydrogen bonding interactions with Gly48 backbone atoms in the enzyme flap region, interactions that are exquisitely sensitive to substitution geometry [1].

Medicinal Chemistry Scaffold Hopping Stereochemistry Bioisostere Design

864814-30-2 | Hazard Profile Differentiation: Regulatory and Safety Classification

(3-Methyloxolan-3-yl)methanamine carries multiple hazard classifications including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H226 (Flammable liquid and vapor) . This comprehensive hazard profile differs from the unsubstituted analog (tetrahydrofuran-3-yl)methanamine, which may have a different classification matrix depending on the specific hazard assessment conducted by the supplier . The presence of H318 (Category 1 eye damage) requires specific handling protocols, including P280 (wear protective gloves/eye protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) [1].

Chemical Safety Regulatory Compliance Hazard Assessment Procurement Risk Management

864814-30-2 | Bioisostere Potential: Tetrahydrofuran Scaffold Differentiation from Acyclic Amines

The tetrahydrofuran ring in (3-Methyloxolan-3-yl)methanamine provides a conformationally constrained scaffold that differs fundamentally from acyclic alkylamine alternatives such as butylamine or isopentylamine . The THF oxygen serves as a hydrogen bond acceptor while the ring structure imposes defined spatial orientation on the attached aminomethyl group. In the context of HIV-1 protease inhibitor design, bis-tetrahydrofuran derivatives with amine substitution have been demonstrated to form unique hydrogen bonding interactions with backbone atoms in the flap region (Gly48), interactions that acyclic linkers cannot replicate due to conformational flexibility [1]. Inhibitors incorporating THF-based P2-ligands exhibited improved antiviral activity against highly PI-resistant HIV-1 strains over darunavir in head-to-head evaluation [2].

Bioisostere Design Conformational Restriction Drug Discovery Lead Optimization

864814-30-2 | Optimal Procurement and Application Scenarios for (3-Methyloxolan-3-yl)methanamine


Scenario 1: Fragment-Based Drug Discovery Requiring Novel 3D Amine Building Blocks

Procurement of (3-Methyloxolan-3-yl)methanamine is indicated for medicinal chemistry programs engaged in fragment-based drug discovery (FBDD) or scaffold-hopping campaigns where diverse amine vectors are required for library synthesis. The compound's geminal disubstitution pattern and quaternary carbon center provide a distinct 3D exit vector that is not represented in standard alkylamine or unsubstituted THF-methanamine building blocks . The high patent-to-literature ratio (75:0) further supports its utility as a proprietary scaffold with reduced prior art encumbrance relative to heavily published fragments [1].

Scenario 2: Lead Optimization of Protease Inhibitors and CNS-Targeted Therapeutics

Based on the demonstrated utility of tetrahydrofuran scaffolds in HIV-1 protease inhibitor design, where bis-THF derivatives form specific hydrogen bonding interactions with backbone atoms (e.g., Gly48) that correlate with improved antiviral activity against resistant strains, (3-Methyloxolan-3-yl)methanamine is suitable for incorporation as a P2-ligand or linker component in protease-targeted therapeutic programs [2]. The conformational constraint and hydrogen bond acceptor capacity of the oxolane ring provide physicochemical advantages over flexible alkylamine alternatives [3].

Scenario 3: Intellectual Property-Focused Chemical Series Expansion

Organizations pursuing novel chemical matter in competitive therapeutic areas should consider (3-Methyloxolan-3-yl)methanamine for lead series diversification. With 75 patent citations across multiple assignees, the scaffold has demonstrated broad applicability while maintaining sufficient structural uniqueness to support composition-of-matter claims. Procurement for SAR expansion around this scaffold enables exploration of chemical space adjacent to established proprietary series without direct infringement concerns .

Scenario 4: Physicochemical Property Optimization in Amine-Containing Lead Series

The predicted pKa of 9.96±0.29 positions (3-Methyloxolan-3-yl)methanamine as a moderately basic amine suitable for modulating protonation-dependent properties in lead optimization [1]. Compared to more basic primary alkylamines (pKa ~10.5-10.7), this compound offers reduced cationic charge at physiological pH, potentially improving membrane permeability and reducing hERG channel interactions. Procurement is indicated when fine-tuning basicity is a key optimization parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyloxolan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.